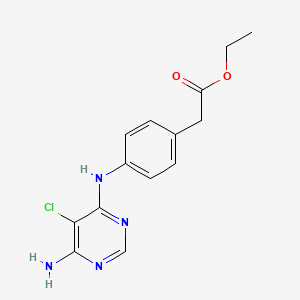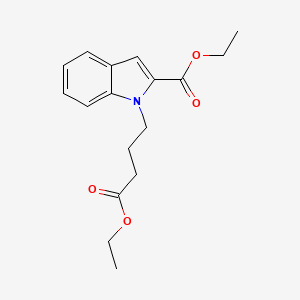
ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethoxy group and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the conversion of ethyl 1H-pyrrole-2-carboxylate to ethyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrrole-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as one-pot reactions and domino reactions are often employed to streamline the synthesis process and reduce the number of purification steps required .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving indole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research into indole derivatives often focuses on their potential therapeutic applications, such as drug development for cancer and other diseases.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate: This compound shares a similar structure but with a pyrrolidine ring instead of an indole ring.
Ethyl 4-bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate: Another structurally related compound with a pyrazole ring.
Uniqueness
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
ethyl 1-(4-ethoxy-4-oxobutyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-3-21-16(19)10-7-11-18-14-9-6-5-8-13(14)12-15(18)17(20)22-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |
Clé InChI |
JZMHZLOEQUEYIF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCN1C2=CC=CC=C2C=C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


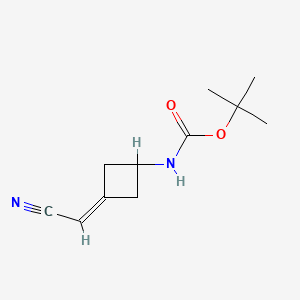
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)

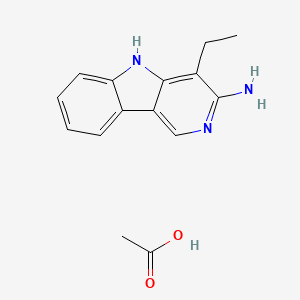
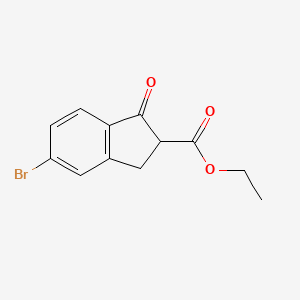


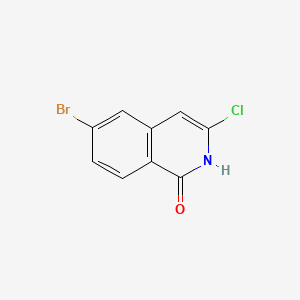
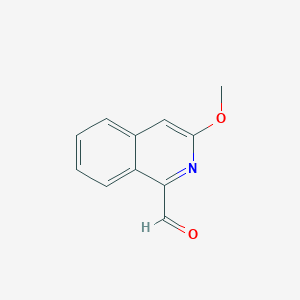

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
